5-Nitrosoquinolin-6-ol
Description
Structure
3D Structure
Properties
CAS No. |
19732-53-7 |
|---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
5-nitrosoquinolin-6-ol |
InChI |
InChI=1S/C9H6N2O2/c12-8-4-3-7-6(9(8)11-13)2-1-5-10-7/h1-5,12H |
InChI Key |
ULDFPQKCKOFNOF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2N=O)O)N=C1 |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=O)O)N=C1 |
Other CAS No. |
19732-53-7 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 5 Nitrosoquinolin 6 Ol
Synthetic Pathways to 5-Nitrosoquinolin-6-ol
The creation of the this compound scaffold is most commonly achieved through the direct nitrosation of a quinolin-6-ol precursor. However, alternative strategies involving the modification of other quinoline (B57606) derivatives have also been explored.
Nitrosation of Quinolin-6-ol Precursors
The direct nitrosation of quinolin-6-ol is a widely utilized method for the synthesis of this compound. This reaction typically involves treating the quinolin-6-ol precursor with a nitrosating agent, such as nitrous acid, which can be generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. The reaction is generally performed at low temperatures to control the reactivity of the nitrosating species and to minimize the formation of byproducts.
A similar procedure is reported for the synthesis of the isomeric 5-nitrosoquinolin-8-ol, where quinolin-8-ol is treated with a cold solution of sodium nitrite in the presence of hydrochloric acid at 0-4 °C. orientjchem.org This method results in the formation of the corresponding hydrochloride salt of the nitrosoquinoline as a bright yellow solid. orientjchem.org The underlying principle of electrophilic substitution on the electron-rich quinoline ring is fundamental to this transformation. The hydroxyl group at position 6 (or 8) activates the quinoline ring, directing the electrophilic nitrosonium ion (NO+) to the adjacent C5 position.
Alternative Synthetic Routes to the this compound Core
While direct nitrosation is prevalent, alternative synthetic strategies can provide access to the this compound core. One such approach involves the chemical transformation of other substituted quinolines. For instance, the vicarious nucleophilic substitution (VNS) of hydrogen in certain nitroquinolines can lead to the formation of nitroso derivatives. nih.gov This type of reaction involves the nucleophilic attack on an electron-deficient aromatic ring, followed by the elimination of a leaving group, which in this case is a hydride ion. nih.gov It has been observed that under specific conditions, a nitro group can be converted to a nitroso group during a VNS reaction. nih.gov
Another potential, though less direct, route could involve the multi-step synthesis from more readily available starting materials. For example, the Skraup-Doebner-Miller reaction, a classic method for quinoline synthesis, could be employed to construct a quinoline ring system which is then subsequently functionalized to introduce the required nitroso and hydroxyl groups. nih.gov
Amination Reactions of this compound
The 5-nitroso group on the quinoline scaffold is a versatile functional group that can readily undergo amination reactions, providing access to a diverse range of N-substituted aminoquinolines.
Synthesis of N-Substituted 5-Nitrosoquinolin-6-amines
The amination of this compound with primary amines is a key method for the synthesis of N-substituted 5-nitrosoquinolin-6-amines. This reaction has been successfully employed to introduce various substituents, including those with bulky adamantyl groups. For the first time, N-(adamantan-1-yl)alkyl-substituted 5-nitrosoquinolin-6-amines were synthesized through the amination of this compound with primary N-[(adamantan-1-yl)alkyl]amines. researchgate.netkirensky.ru This reaction demonstrates the feasibility of introducing sterically demanding groups at the amino position.
Similarly, the amination of the isomeric 5-nitrosoquinolin-8-ol with primary aliphatic amines and hexamethylenediamine (B150038) has been reported, yielding N-substituted 5-nitrosoquinolin-8-amines and N1,N6-bis(5-nitrosoquinolin-8-yl)hexane-1,6-diamine, respectively. researchgate.netbakhtiniada.ru These reactions highlight the general applicability of this amination strategy to the nitrosoquinolinol scaffold.
| Precursor | Amine | Product | Reference |
| This compound | N-[(adamantan-1-yl)alkyl]amines | N-(Adamantan-1-yl)alkyl-substituted 5-nitrosoquinolin-6-amines | researchgate.netkirensky.ru |
| 5-Nitrosoquinolin-8-ol | Primary aliphatic amines | N-Substituted 5-nitrosoquinolin-8-amines | researchgate.netbakhtiniada.ru |
| 5-Nitrosoquinolin-8-ol | Hexamethylenediamine | N1,N6-bis(5-nitrosoquinolin-8-yl)hexane-1,6-diamine | researchgate.netbakhtiniada.ru |
Mechanistic Aspects of Amination on the Quinoline Scaffold
The amination of the quinoline ring can proceed through various mechanisms depending on the specific reactants and conditions. In the context of nitroquinolines, vicarious nucleophilic substitution (VNS) of hydrogen is a prominent pathway. nih.gov This reaction is initiated by the addition of a nucleophile to the electron-deficient quinoline ring, forming a σ-complex intermediate. nih.gov The subsequent elimination of a hydride ion, often facilitated by an oxidizing agent, restores the aromaticity and yields the aminated product. nih.gov The nitro group itself can play a role in the oxidation process. nih.gov
For quinoline-N-oxides, a proposed mechanism for amination involves the reaction with amines in the presence of triflic anhydride. researchgate.net This strategy has been developed for the synthesis of 2- and 1-aminoquinolines and isoquinolines. researchgate.net Another approach involves the nickel-catalyzed C-2 amination of quinoline-N-oxides with cyclic amines. The proposed mechanism involves a proton-coupled electron transfer to generate a morpholine (B109124) N-radical, which then coordinates with a Ni(II) quinoline-N-oxide complex. rsc.org
Reduction and Cyclization Chemistry of this compound Derivatives
The nitroso group in this compound derivatives serves as a valuable precursor for further transformations, particularly reduction to an amino group, which can then participate in cyclization reactions to form fused heterocyclic systems.
The reduction of N-substituted 5-nitrosoquinolin-6-amines leads to the corresponding quinoline-5,6-diamines. A notable example is the reduction of N⁶-[(adamantan-1-yl)alkyl]-5-nitrosoquinolin-6-amines with hydrazine (B178648) hydrate (B1144303) over a palladium on carbon (Pd/C) catalyst. researchgate.netkirensky.ru This reaction efficiently converts the nitroso group to an amino group, furnishing N⁶-[(adamantan-1-yl)alkyl]quinoline-5,6-diamines. researchgate.netkirensky.ru
These resulting diamines are key intermediates for the synthesis of fused imidazole (B134444) rings. Heating the N⁶-[(adamantan-1-yl)alkyl]quinoline-5,6-diamines in formic acid leads to cyclization, affording previously unknown 3-[(adamantan-1-yl)alkyl]-3H-imidazo[4,5-f]quinolines. researchgate.netkirensky.ru This cyclization reaction represents a powerful strategy for constructing complex heterocyclic systems based on the quinoline scaffold.
A similar reduction and cyclization sequence has been reported for derivatives of the isomeric 5-nitrosoquinolin-8-ol. The reduction of N⁸-alkyl-5-nitrosoquinolin-8-amines with hydrazine hydrate over Pd/C yields N⁸-alkylquinoline-5,8-diamines. researchgate.netbakhtiniada.ru
| Starting Material | Reagents and Conditions | Product | Reference |
| N⁶-[(adamantan-1-yl)alkyl]-5-nitrosoquinolin-6-amines | Hydrazine hydrate, Pd/C | N⁶-[(adamantan-1-yl)alkyl]quinoline-5,6-diamines | researchgate.netkirensky.ru |
| N⁶-[(adamantan-1-yl)alkyl]quinoline-5,6-diamines | Formic acid, heat | 3-[(adamantan-1-yl)alkyl]-3H-imidazo[4,5-f]quinolines | researchgate.netkirensky.ru |
| N-Substituted 5-nitrosoquinolin-8-amines | Hydrazine hydrate, Pd/C | N⁸-Alkylquinoline-5,8-diamines | researchgate.netbakhtiniada.ru |
Formation of Quinoline-5,6-diamines from Nitroso Precursors
The reduction of the nitroso group in this compound derivatives is a critical step in the synthesis of quinoline-5,6-diamines. These diamines serve as versatile building blocks for the construction of more complex heterocyclic structures.
A common method for this transformation involves the use of reducing agents such as hydrazine hydrate over a palladium on carbon (Pd/C) catalyst. For instance, N-(Adamantan-1-yl)alkyl-substituted 5-nitrosoquinolin-6-amines, which are synthesized from the amination of this compound, can be effectively reduced to the corresponding N⁶-[(adamantan-1-yl)alkyl]quinoline-5,6-diamines using this method. researchgate.netkirensky.ruresearchgate.net This reaction proceeds with high efficiency and provides the diamine precursors necessary for subsequent cyclization reactions.
Another approach to obtaining quinoline-5,6-diamine (B1297419) involves the reduction of 6-nitroquinoline-5-amine using stannous chloride (SnCl₂). semanticscholar.org While the starting material is different, this method also highlights the importance of a reduction step to form the crucial diamine intermediate.
Cyclization to Imidazo[4,5-f]quinolines and Related Heterocycles
Quinoline-5,6-diamines are frequently utilized in cyclization reactions to form imidazo[4,5-f]quinolines, a class of compounds with significant biological interest.
One synthetic route involves heating N⁶-[(adamantan-1-yl)alkyl]quinoline-5,6-diamines in formic acid. researchgate.netkirensky.ruresearchgate.net This process leads to the formation of 3-[(adamantan-1-yl)alkyl]-3H-imidazo[4,5-f]quinolines.
A more general and multi-step synthesis of imidazo[4,5-f]quinoline derivatives starts with the reduction of 6-nitroquinoline-5-amine to quinoline-5,6-diamine. semanticscholar.org The resulting diamine then undergoes condensation with various aromatic aldehydes to produce N⁶-benzylidene-quinoline-5,6-diamines. semanticscholar.org Subsequent dehydrocyclization of these intermediates, often facilitated by iodine in dimethylformamide (DMF), yields 2-phenyl-1H-imidazo[4,5-f]-quinolines. semanticscholar.org
The table below summarizes the key steps in the synthesis of imidazo[4,5-f]quinolines from quinoline-5,6-diamine precursors.
| Starting Material | Reagents and Conditions | Intermediate | Reagents and Conditions | Final Product |
| Quinoline-5,6-diamine | Aromatic aldehyde, ethanol, reflux | N⁶-benzylidene-quinoline-5,6-diamine | I₂, DMF, reflux | 2-phenyl-1H-imidazo[4,5-f]-quinoline |
| N⁶-[(adamantan-1-yl)alkyl]quinoline-5,6-diamine | Formic acid, heat | - | - | 3-[(adamantan-1-yl)alkyl]-3H-imidazo[4,5-f]quinoline |
Other Functional Group Transformations Involving this compound
Beyond its role as a precursor to diamines, the this compound scaffold can undergo other functional group transformations, expanding its synthetic utility.
Oxidation Reactions
The nitroso group of 5-nitrosoquinolin-8-ol, a related compound, can be oxidized to a nitro group. This transformation is typically achieved using concentrated nitric acid. researchgate.netiiste.org For example, 5-nitrosoquinolin-8-ol can be converted to 5-nitroquinolin-8-ol. researchgate.netiiste.org A similar oxidation has been reported for 8-hydroxy-5-nitrosoquinoline hydrochloride, which is oxidized to 8-hydroxy-5-nitroquinoline using nitric acid in water. chemicalbook.com
Halogenation and Substitution Reactions
The quinoline ring system is amenable to halogenation and substitution reactions, although specific examples directly involving this compound are less commonly reported. However, related quinoline derivatives demonstrate the potential for such transformations. For instance, 6,7-dihalo-5,8-quinolinequinones can undergo palladium-catalyzed Buchwald-Hartwig amination reactions to yield 6-arylamino derivatives. scienceopen.com The hydroxyl group on the quinoline ring can also participate in substitution reactions with electrophiles. evitachem.com
Chemical Reactivity and Mechanistic Investigations of 5 Nitrosoquinolin 6 Ol
Reactivity Profile of the Nitroso Group in the Quinoline (B57606) System
The electronic character of the quinoline ring is significantly modulated by the presence of the strongly electron-donating hydroxyl group and the electron-withdrawing nitroso group. This substitution pattern governs the molecule's susceptibility to attack by electrophiles and nucleophiles.
Electrophilic Aromatic Substitution Potentials
Electrophilic aromatic substitution (SEAr) reactions on the 5-Nitrosoquinolin-6-ol ring are directed by the combined influence of the hydroxyl and nitroso substituents. The hydroxyl group at the C-6 position is a powerful activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the nitroso group at C-5 is a deactivating group, directing electrophiles to the meta position.
In the quinoline system, electrophilic attack generally favors the benzene (B151609) ring (positions 5, 6, 7, and 8) over the pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom. quimicaorganica.orgreddit.com For this compound, the directing effects of the substituents determine the most probable sites of substitution.
Analysis of Potential Electrophilic Substitution Sites:
Position 7: This position is ortho to the activating -OH group and meta to the deactivating -NO group. The activating effect of the hydroxyl group makes this a highly favored site for electrophilic attack.
Position 8: While on the same ring, this position is less activated by the hydroxyl group and is not significantly influenced by the nitroso group's directing effect.
Other Positions: Positions on the pyridine ring (2, 3, 4) are strongly deactivated and are unlikely sites for electrophilic substitution under standard conditions. stackexchange.com
| Position on Quinoline Ring | Influence of -OH Group (at C-6) | Influence of -NO Group (at C-5) | Predicted Reactivity towards Electrophiles |
|---|---|---|---|
| C-7 | Activating (ortho) | Deactivating (meta) | Most Favorable |
| C-5 | Substituted | ||
| C-8 | Weakly Activating | - | Less Favorable |
| Pyridine Ring (C-2, C-3, C-4) | Deactivated by ring nitrogen | Unfavorable |
Nucleophilic Additions and Substitutions
The primary site for nucleophilic attack on this compound is the electrophilic nitrogen atom of the nitroso group. Nitroso compounds are known to react with various nucleophiles. For instance, they can be reduced by nucleophilic reducing agents or react with organometallic reagents.
While the quinoline ring itself is generally electron-rich, the presence of the nitro group can render certain positions susceptible to nucleophilic substitution of hydrogen (SNH), particularly under oxidative conditions or in the presence of strong nucleophiles. For nitroquinolines, such reactions have been observed to occur at the ortho- and para-positions relative to the nitro group. In the case of this compound, this would suggest potential reactivity at positions like C-6, though the presence of the hydroxyl group complicates this prediction.
Tautomerism and Isomerization Phenomena of this compound
One of the most significant chemical properties of this compound is its existence in a tautomeric equilibrium. Tautomers are constitutional isomers that readily interconvert, and this compound exhibits a dynamic relationship between its nitroso-enol and keto-oxime forms. wikipedia.org
Keto-Enol and Nitroso-Oxime Tautomerism
This compound is a nitrosophenol derivative and is subject to nitroso-oxime tautomerism. The equilibrium involves the migration of a proton from the hydroxyl group to the nitroso group's oxygen atom, accompanied by a rearrangement of double bonds within the quinoline ring system. This results in the formation of a quinone-oxime tautomer: quinoline-5,6-dione 5-oxime .
Nitroso-Enol Form ⇌ Quinone-Oxime Form
Generally, for nitrosophenol compounds, the quinone-oxime tautomer is thermodynamically more stable than the nitroso-enol form. stackexchange.comechemi.comembibe.com This increased stability is attributed to factors such as the greater strength of the carbon-nitrogen double bond (C=N) in the oxime compared to the nitrogen-oxygen double bond (N=O) in the nitroso compound. stackexchange.com Therefore, the equilibrium for this compound is expected to lie significantly in favor of the quinone-oxime form.
Influence of Solvent and pH on Tautomeric Equilibria
The position of the tautomeric equilibrium is highly sensitive to environmental conditions, particularly the polarity of the solvent and the pH of the medium. beilstein-journals.orgnih.gov
Influence of Solvent: The polarity of the solvent can preferentially stabilize one tautomer over the other. The quinone-oxime form is typically more polar than the nitroso-phenol form. Consequently, increasing the solvent polarity is expected to shift the equilibrium further toward the quinone-oxime tautomer. beilstein-journals.orgnih.gov In non-polar solvents, the nitroso-phenol form may be present in a higher proportion, while in polar solvents like water, ethanol, or DMSO, the quinone-oxime form is expected to predominate.
| Solvent Type | Typical Polarity | Expected Effect on Equilibrium | Predominant Tautomer |
|---|---|---|---|
| Non-polar (e.g., Hexane (B92381), Toluene) | Low | Shifts toward less polar form | Nitroso-Enol (higher proportion) |
| Polar Aprotic (e.g., Acetone, DMSO) | Medium-High | Stabilizes more polar form | Quinone-Oxime |
| Polar Protic (e.g., Water, Ethanol) | High | Strongly stabilizes more polar form via H-bonding | Quinone-Oxime (dominant) |
Influence of pH: The pH of the solution has a profound effect on the tautomeric equilibrium by altering the protonation state of the molecule.
In acidic conditions , protonation can occur on the quinoline nitrogen or the oxygen/nitrogen atoms of the functional groups, which can alter the electronic distribution and favor one tautomer. For some related compounds, acidic pH makes the nitroso group labile, forming reactive electrophiles. nih.gov
In alkaline conditions , deprotonation of the hydroxyl or oxime group creates an anionic species. This delocalized anion is a resonance hybrid of the phenoxide and oximate forms, and its stability can significantly influence the apparent tautomeric preference. Studies on similar systems show that the proportion of the enol/phenol (B47542) form can increase at higher pH values. frontiersin.org
Reaction Kinetics and Thermodynamic Studies of this compound Transformations
While specific kinetic and thermodynamic data for this compound are not extensively documented in the literature, the general principles governing its transformations can be discussed.
The tautomerization between the nitroso-phenol and quinone-oxime forms is a thermodynamically driven process. The greater stability of the oxime tautomer suggests that the Gibbs free energy change (ΔG) for the transformation from the nitroso to the oxime form is negative, indicating a spontaneous process. acs.orgacs.org
General Thermodynamic Parameters for Nitroso → Oxime Tautomerization:
Enthalpy (ΔH): The reaction is generally exothermic, driven by the formation of stronger bonds (e.g., C=N) at the expense of weaker ones (N=O). The enthalpy of dimerization for simple nitroso compounds, a competing reaction, has been calculated to be around -9 to -10 kcal/mol. acs.org The tautomerization to the more stable oxime is also energetically favorable. For the parent system nitrosomethane (B1211736) (H₃CNO), the oxime form (H₂C=NOH) is more stable by approximately 10.2 kcal/mol. acs.org
Entropy (ΔS): The entropy change for the intramolecular tautomerization is expected to be relatively small.
Kinetics: The rate of tautomerization is often catalyzed by acids or bases. youtube.com The mechanism involves proton transfer steps, which are typically fast. The reaction rate would be highly dependent on the solvent's ability to mediate proton transfer and the concentration of catalytic species (H⁺ or OH⁻). For related compounds under acidic conditions, reactions involving the nitroso group have been observed to follow first-order kinetics. nih.gov
Coordination Chemistry of 5 Nitrosoquinolin 6 Ol
Ligand Properties of 5-Nitrosoquinolin-6-ol
There is no specific experimental data available in the reviewed literature detailing the chelation sites and binding modes of this compound with metal ions. In theory, potential coordination could occur through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the deprotonated hydroxyl group. However, unlike the well-studied 8-hydroxyquinoline (B1678124) derivatives, the geometric arrangement of the nitrogen atom and the C-6 hydroxyl group in this compound is not sterically favorable for the formation of a stable five-membered chelate ring with a metal ion. This structural feature is critical for strong chelation and is the primary reason for the extensive coordination chemistry of 8-hydroxyquinolines. The nitroso group could also potentially participate in coordination, but this is less common and no such instances have been documented for this specific molecule.
While the general electronic effects of the quinoline ring and the electron-withdrawing nitroso group would influence the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen, no specific studies on their combined influence on the coordination behavior of this compound have been reported. For the extensively studied 8-hydroxyquinoline isomer, the interplay of these groups is crucial for its chelating ability. nih.gov However, without experimental data for the 6-ol isomer, any discussion would be purely speculative.
Synthesis and Structural Characterization of Metal Complexes
No peer-reviewed articles describing the synthesis or formation of transition metal complexes with this compound as a ligand were found. The literature is rich with examples of complexes formed with the 8-hydroxyquinoline isomer, which readily forms stable complexes with a wide range of transition metals. scirp.orgresearchgate.net The presumed instability of the chelate ring in the 6-ol isomer likely hinders the formation and isolation of such complexes.
Consistent with the lack of synthesized complexes, there are no published spectroscopic (e.g., IR, UV-Vis, NMR) or X-ray diffraction studies for any coordination compounds of this compound. Such studies are essential for confirming the binding mode of a ligand to a metal ion and for determining the three-dimensional structure of the resulting complex.
Applications of this compound Coordination Complexes
As no metal complexes of this compound have been synthesized or characterized, there are no reported applications for these hypothetical compounds. In contrast, metal complexes of 8-hydroxyquinoline and its derivatives have found numerous applications, for instance, as antimicrobial agents, in electroluminescent materials, and as analytical reagents. scirp.orgresearchgate.net
Spectroscopic and Advanced Analytical Characterization of 5 Nitrosoquinolin 6 Ol
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
No experimental Fourier-Transform Infrared (FT-IR) or Raman spectroscopy data for 5-Nitrosoquinolin-6-ol could be located in the searched scientific literature and databases. While studies on related molecules like 8-hydroxy-5-nitroquinoline have been conducted, providing their vibrational spectra, these are not applicable to the 6-ol isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Detailed experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy for this compound is not available in the public domain.
No specific ¹H NMR spectra or data tables detailing chemical shifts, coupling constants, and signal multiplicities for this compound were found. While ¹H NMR data for other substituted quinolines and isoquinolines are documented, these cannot be accurately extrapolated to the target compound.
Similarly, no experimental ¹³C NMR data, including chemical shift assignments for the carbon skeleton of this compound, could be retrieved from available resources.
There are no published studies containing two-dimensional (2D) NMR analyses (e.g., COSY, HSQC, HMBC) for this compound that would allow for unambiguous assignment of its proton and carbon signals.
Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis
Specific mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass determination and gas chromatography-mass spectrometry (GC-MS) for separation and identification, are not available for this compound. While fragmentation patterns of the quinoline (B57606) core have been studied, these are general and not specific to the 5-nitroso-6-ol substitution pattern.
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)
No experimental UV-Vis absorption or fluorescence spectra for this compound have been published. Studies on other quinoline derivatives indicate that the substitution pattern significantly influences the electronic transitions, and therefore, data from related compounds cannot be used to accurately represent the UV-Vis profile of this compound.
Electrochemical Studies of this compound and its Redox Behavior
Currently, detailed electrochemical studies specifically focused on this compound, including its redox behavior, are not extensively available in publicly accessible scientific literature. While research has been conducted on the electrochemical properties of related quinoline derivatives, such as 5-nitroquinoline, the distinct electronic effects of the nitroso (-NO) group in conjunction with the hydroxyl (-OH) group at the 6-position of the quinoline ring would necessitate a dedicated investigation to elucidate the specific redox potentials and reaction mechanisms for this compound. Such studies would typically involve techniques like cyclic voltammetry, differential pulse voltammetry, and controlled potential electrolysis to determine the electron transfer kinetics and identify the products of its oxidation and reduction.
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation, identification, and purity assessment of synthesized chemical compounds like this compound. The selection of an appropriate chromatographic method is contingent on the compound's physicochemical properties, such as polarity, volatility, and thermal stability. For this compound, a polar compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are generally the most suitable methods.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would be the most common starting point for method development.
A typical HPLC method for a compound like this compound would involve a C18 stationary phase, which is non-polar, and a polar mobile phase. The development of a specific method would require the systematic optimization of several parameters to achieve a good resolution, symmetric peak shape, and a reasonable analysis time. Key parameters to be optimized include:
Mobile Phase Composition: A gradient elution using a mixture of an aqueous solvent (often with a pH-modifying buffer, such as formic acid or ammonium (B1175870) acetate (B1210297), to ensure the compound is in a single ionic state) and an organic modifier (like acetonitrile (B52724) or methanol) would likely be employed. The gradient would be adjusted to ensure adequate retention and separation from any impurities.
Column Temperature: Maintaining a constant and optimized column temperature is crucial for reproducible retention times and can also influence the separation efficiency.
Flow Rate: The mobile phase flow rate affects the analysis time and the efficiency of the separation.
Detection Wavelength: A UV-Vis detector would be suitable for this compound, with the detection wavelength set to the absorbance maximum (λmax) of the compound to ensure high sensitivity.
| Parameter | Suggested Starting Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV-Vis spectral analysis (e.g., 254 nm) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, due to the polar nature and likely low volatility of this compound, direct analysis by GC is generally not feasible. The high temperatures required for volatilization in the GC inlet could lead to the thermal degradation of the compound before it reaches the analytical column.
To analyze this compound by GC, a derivatization step would be necessary. Derivatization involves chemically modifying the compound to increase its volatility and thermal stability. For the hydroxyl group in this compound, a common derivatization technique is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. This process would significantly decrease the polarity and increase the volatility of the molecule, making it amenable to GC analysis.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally well-suited for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC would be used to qualitatively track the consumption of the starting materials and the formation of the product over time.
A typical TLC procedure for monitoring a reaction to synthesize this compound would involve the following steps:
Spotting: Small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing). Spots of the starting materials and a co-spot (a mixture of the starting material and the reaction mixture) are also applied for comparison.
Development: The TLC plate is placed in a developing chamber containing a suitable mobile phase. The choice of the mobile phase (eluent) is critical and is determined empirically to achieve a good separation between the starting materials, the product, and any byproducts. A common mobile phase for a moderately polar compound like this compound might be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
Visualization: After the solvent front has moved up the plate, the plate is removed, dried, and the separated spots are visualized. Since quinoline derivatives often fluoresce, visualization under UV light (at 254 nm or 365 nm) is a common and non-destructive method. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product would indicate the progression of the reaction.
Theoretical and Computational Chemistry of 5 Nitrosoquinolin 6 Ol
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For a molecule like 5-Nitrosoquinolin-6-ol, methods such as Density Functional Theory (DFT) and ab initio calculations would be the primary tools for a detailed investigation of its electronic characteristics.
DFT methods, particularly using hybrid functionals like B3LYP, are often chosen for their balance of computational cost and accuracy in predicting molecular geometries, electronic structures, and spectroscopic properties. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally intensive, would be used to obtain highly accurate benchmark energies, especially for smaller fragments or for validating DFT results.
Electronic Structure and Molecular Orbital Analysis
A primary focus of quantum chemical calculations would be the elucidation of the electronic structure of this compound. This involves analyzing the distribution of electrons within the molecule and the nature of its molecular orbitals. Key parameters that would be calculated include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A small gap would suggest that the molecule is more polarizable and reactive, readily participating in chemical reactions. The spatial distribution of the HOMO would indicate the regions most susceptible to electrophilic attack, while the LUMO distribution would highlight the sites prone to nucleophilic attack. For this compound, it is anticipated that the HOMO would have significant contributions from the electron-rich phenol (B47542) ring, while the LUMO would be localized on the electron-withdrawing nitroso group and the quinoline (B57606) ring system.
A Natural Bond Orbital (NBO) analysis would also be performed to investigate charge delocalization, hyperconjugative interactions, and the nature of the bonding within the molecule. This would provide a quantitative picture of the electron density distribution and the stability arising from intramolecular charge transfer.
Energetics of Tautomeric Forms and Isomers
This compound can exist in different tautomeric forms, most notably the nitroso-phenol form and the quinone-oxime form. Quantum chemical calculations are essential for determining the relative stabilities of these tautomers. By optimizing the geometry of each tautomer and calculating its electronic energy, it is possible to predict which form is thermodynamically more favorable in the gas phase.
The inclusion of solvent effects, typically through a Polarizable Continuum Model (PCM), would be crucial for understanding tautomeric equilibria in solution, as the polarity of the solvent can significantly influence the relative stabilities of the tautomers. The calculated energy differences would allow for the prediction of the equilibrium constant between the tautomeric forms.
Molecular Dynamics Simulations for Conformational Analysis
While this compound has a relatively rigid ring system, the nitroso and hydroxyl groups have rotational freedom. Molecular Dynamics (MD) simulations would be employed to explore the conformational landscape of the molecule over time. By simulating the motion of the atoms under a given force field, MD simulations can reveal the preferred orientations of the substituent groups and the dynamics of their interconversion.
These simulations would provide insights into the flexibility of the molecule and the accessible conformations in different environments (e.g., in a vacuum or in a specific solvent). This information is valuable for understanding how the molecule might interact with other molecules, such as in a biological system or a crystal lattice.
Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods are powerful tools for predicting the spectroscopic signatures of molecules. For this compound, Time-Dependent DFT (TD-DFT) would be used to calculate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption and the corresponding electronic transitions. This allows for a direct comparison with experimental spectra and helps in their interpretation.
Calculations of vibrational frequencies using DFT would yield the theoretical infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching and bending motions of particular functional groups, such as the O-H, N=O, and C=N bonds, which would differ between the tautomeric forms.
Furthermore, computational methods can be used to explore potential reaction pathways. For instance, the mechanism of its formation or its participation in subsequent reactions could be elucidated by mapping the potential energy surface and identifying transition states. This would provide valuable information on the reactivity and chemical transformations of this compound.
Quantitative Structure-Reactivity Relationships (QSRR)
While a full Quantitative Structure-Reactivity Relationship (QSRR) study would require a dataset of related compounds and their measured reactivities, the computational parameters derived for this compound would serve as important descriptors in such a model.
Applications of 5 Nitrosoquinolin 6 Ol in Advanced Chemical Research
Role as a Precursor in Fine Chemical Synthesis
The chemical architecture of 5-Nitrosoquinolin-6-ol allows it to be an effective building block for more intricate molecular structures. The nitroso group is particularly reactive and can participate in a variety of chemical transformations, facilitating the assembly of complex organic molecules with potential applications in pharmaceuticals and other specialized fields. lookchem.com
One notable example of its application is in the synthesis of photochromic compounds. Specifically, this compound is a key intermediate in the preparation of quinospirooxazine-based photochromic compounds. The synthesis involves the initial formation of a metal complex of this compound, which then undergoes further reactions to yield the final spirooxazine structure. These compounds are of interest for their ability to change color upon exposure to light, a property valuable in the development of smart materials and optical devices. lookchem.com
The general synthetic utility of quinoline (B57606) derivatives is well-established, with numerous methods available for their synthesis and modification, such as the Skraup, Friedländer, and Doebner-von Miller reactions. nih.govpharmaguideline.com These classical methods, along with modern transition-metal-catalyzed cross-coupling reactions, provide a rich toolbox for chemists to utilize quinoline precursors like this compound in the construction of a diverse array of complex molecules. nih.gov
Table 1: Examples of Complex Molecules Derived from Quinoline Precursors
| Precursor Family | Synthetic Transformation | Resulting Complex Molecule | Potential Application |
| Nitroso-quinolines | Metal complexation and subsequent cyclization | Quinospirooxazine-based photochromic compounds | Smart materials, optical switches |
| Amino-quinolines | Condensation with dicarbonyl compounds | Polycyclic quinoline alkaloids | Pharmaceuticals |
| Halo-quinolines | Suzuki cross-coupling | Aryl-substituted quinolines | Organic electronics |
This table provides illustrative examples of how quinoline precursors are used to build complex molecules. Specific reaction yields and conditions are dependent on the detailed experimental protocol.
The quinoline ring system is a core component of many biologically active heterocyclic compounds. nih.gov this compound can be utilized as a starting point for the synthesis of various heterocyclic scaffolds and their derivatives. The presence of the nitroso and hydroxyl groups offers multiple reaction sites for cyclization and functionalization reactions.
The synthesis of new bioactive heterocyclic compounds is a major focus of medicinal chemistry. researchgate.net For instance, benzo[f]quinoline (B1222042) derivatives have been synthesized and investigated for their potential as antitumor agents. nih.gov While not directly starting from this compound, these studies highlight the general strategy of using functionalized quinoline precursors to build more complex heterocyclic systems, a principle that is applicable to this compound.
The reactivity of the nitroso group can be exploited in condensation reactions with active methylene (B1212753) compounds to form new heterocyclic rings fused to the quinoline core. Furthermore, the quinoline nitrogen can be quaternized, and the hydroxyl group can be derivatized, opening up a wide range of synthetic possibilities for creating novel heterocyclic structures with potentially interesting biological or material properties. pharmaguideline.com
Environmental Chemistry and Remediation Studies
The presence of quinoline and its derivatives in the environment, often as byproducts of industrial processes, has prompted research into their environmental fate and potential for remediation.
Nitroaromatic compounds, a class to which this compound is related, are known to be persistent in the environment due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring resistant to oxidative degradation. nih.gov These compounds are often toxic and mutagenic, making their environmental fate a significant concern. nih.govresearchgate.net
The environmental transformation of this compound is expected to involve several potential pathways. Under anaerobic conditions, the nitroso group can be reduced to an amino group, forming 5-aminoquinolin-6-ol. This reduction can be microbially mediated or occur through abiotic processes involving reduced minerals in soil and sediment. arizona.edu The resulting aromatic amine can then undergo further transformations, including covalent bonding to soil organic matter (humus), which can lead to its immobilization. arizona.edu
Under aerobic conditions, the quinoline ring itself can be subject to microbial degradation. Studies on the biodegradation of quinoline have shown that hydroxylation is a common initial step, often leading to the formation of hydroxyquinolines, which can then undergo ring cleavage. The specific degradation pathway for this compound has not been extensively studied, but it is likely to be influenced by the presence of the nitroso and hydroxyl substituents.
Table 2: Potential Environmental Transformation Products of this compound
| Transformation Process | Key Intermediate/Product | Environmental Compartment |
| Reduction | 5-Aminoquinolin-6-ol | Anaerobic soil and sediment |
| Covalent Bonding | Humus-bound 5-aminoquinolin-6-ol | Soil organic matter |
| Microbial Oxidation | Hydroxylated quinoline derivatives | Aerobic soil and water |
| Photodegradation | Various cleavage products | Surface waters |
This table outlines plausible transformation products based on the known environmental chemistry of nitroaromatics and quinolines.
Quinoline derivatives are widely used in the development of fluorescent probes for the detection of various analytes, including metal ions. rsc.orgdergipark.org.tr The quinoline scaffold provides a rigid, fluorescent platform that can be functionalized with specific binding sites for target molecules. The introduction of a nitroso group can modulate the electronic and photophysical properties of the quinoline ring, potentially enhancing its sensitivity and selectivity as a fluorescent sensor.
For example, 8-aminoquinoline (B160924) derivatives have been successfully employed as fluorescent probes for the detection of zinc ions in both environmental and biological samples. mdpi.com Similarly, other quinoline-based probes have been developed for the detection of copper ions. rsc.org While there is no specific research detailing the use of this compound as an environmental probe, its structure suggests potential in this area. The nitroso and hydroxyl groups could act as a chelation site for metal ions, leading to a change in the fluorescence or color of the molecule upon binding. mdpi.commdpi.com This would allow for the development of colorimetric or fluorometric methods for the detection of specific metal ion pollutants in water samples.
Furthermore, pyrroloquinoline-derivative-based fluorescent probes have been developed for the selective detection of amino acids, demonstrating the versatility of the quinoline scaffold in sensor design for various environmental and biological analytes. nih.govnih.gov
Sensor and Material Science Applications Utilizing Quinoline-Nitroso Frameworks
The unique electronic and coordination properties of the quinoline-nitroso framework make it an attractive candidate for applications in sensor technology and materials science. The ability of the nitroso and hydroxyl groups to coordinate with metal ions is a key feature that can be exploited in the design of functional materials.
8-Hydroxyquinoline (B1678124) and its derivatives are well-known for their ability to form stable chelate complexes with a wide variety of metal ions. ajchem-a.com This property has been utilized in the development of fluorescent chemosensors for metal ion detection. chemisgroup.us The introduction of a nitroso group at the 5-position can influence the coordination chemistry and photophysical properties of the resulting metal complexes.
The development of chemosensors for the detection of transition metal ions is an active area of research due to the environmental and biological significance of these ions. nih.gov Organic chromofluorescent chemosensors offer a sensitive and selective means of detecting trace amounts of metal ions. mdpi.com The quinoline-nitroso framework, with its potential for forming colored or fluorescent metal complexes, is a promising platform for the development of such sensors. The specific response to different metal ions would depend on the coordination geometry and the electronic interactions between the metal ion and the quinoline-nitroso ligand.
While specific research on materials derived solely from this compound is limited, the broader field of quinoline-based materials provides a strong indication of its potential. For instance, quinoline derivatives are used in the construction of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, catalysis, and sensing. The functional groups on the quinoline ligand play a crucial role in determining the structure and properties of the resulting MOF. The nitroso and hydroxyl groups of this compound could serve as effective coordination sites for the construction of novel MOFs with tailored properties for specific sensing or catalytic applications.
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advancements
Research on 5-Nitrosoquinolin-6-ol, a distinct member of the hydroxyquinoline family, has primarily revolved around its synthesis and its role as a precursor or intermediate in the preparation of other functional molecules. Methodological advancements have been noted in the context of producing related compounds, where 5-nitroso-8-hydroxyquinoline (B1662947) is generated through the nitrosation of 8-oxyquinoline with sodium nitrite (B80452), followed by oxidation. epo.org A significant challenge highlighted in these synthetic routes is the management of process-related impurities, including the 5-nitroso intermediate itself, which can be genotoxic and difficult to remove due to solubility similarities with the final product. epo.org
The core of its chemistry is defined by the quinoline (B57606) scaffold, which provides a rigid, planar structure, and the strategically placed hydroxyl and nitroso groups. These functional groups are known to be excellent chelating agents for a variety of metal ions. Consequently, a significant portion of the foundational research on similar hydroxyquinolines has been dedicated to their coordination chemistry. While specific studies on this compound are not extensively documented in readily available literature, the behavior of its isomers, such as 5-nitroso-8-quinolinol, suggests a strong potential for forming stable metal complexes. The electronic properties conferred by the nitroso group are expected to modulate the chelating ability and the spectroscopic characteristics of the resulting complexes.
Unexplored Research Avenues and Challenges for this compound
Despite its well-defined structure, this compound remains a relatively under-investigated compound, with numerous research avenues yet to be explored. A primary challenge is the limited availability of comprehensive studies on its specific biological activities. While the broader class of 8-hydroxyquinolines is known for a wide range of pharmacological applications, including as anticancer and antimicrobial agents, the specific profile of this compound is not well-established. nih.gov The potential genotoxicity, as noted for related intermediates, presents a significant hurdle that requires careful investigation and mitigation strategies in any future biological application studies. epo.org
Further unexplored areas include:
Detailed Physicochemical Characterization: A comprehensive study of its photophysical properties, including fluorescence and phosphorescence, is lacking. Such properties are critical for potential applications in sensing and imaging.
Systematic Coordination Chemistry: While its chelating ability can be inferred, a systematic investigation of its coordination behavior with a wide array of transition metals, lanthanides, and actinides is needed. Determining the stability constants, stoichiometry, and structural characterization of these complexes is a fundamental next step.
Electrochemical Behavior: The redox activity of the nitroso group suggests that this compound could have interesting electrochemical properties, which could be harnessed for electrocatalysis or the development of electrochemical sensors.
Solid-State Chemistry and Material Science: The potential of this compound as a building block for coordination polymers, metal-organic frameworks (MOFs), or functional materials for electronics remains largely untapped.
Interdisciplinary Research Opportunities
The unique combination of a quinoline core, a hydroxyl group, and a nitroso moiety in this compound opens up a plethora of interdisciplinary research opportunities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-nitrosoquinolin-6-ol, and how can purity be optimized during synthesis?
- Methodology : A common approach involves the amination of this compound with primary amines (e.g., N-[(adamantan-1-yl)alkyl]amines) under controlled pH and temperature. Purification typically employs recrystallization or column chromatography, with purity validated via HPLC (>98% purity thresholds recommended) . For nitroso-group stability, inert atmospheres (e.g., nitrogen) and low-temperature storage are critical to prevent decomposition .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use a combination of 1H/13C NMR to confirm the nitroso group’s position and quinoline backbone. UV-Vis spectroscopy (200–400 nm range) identifies π→π* transitions, while FT-IR verifies N=O stretching (~1500–1600 cm⁻¹). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight and fragmentation patterns. Cross-reference with PubChem or DSSTox data for structural validation .
Q. How should researchers handle stability challenges during storage and handling?
- Methodology : Store at –20°C in amber vials under nitrogen to minimize oxidation. Avoid prolonged exposure to light, moisture, or oxidizing agents. Regularly assess stability via TLC or HPLC to detect degradation products (e.g., quinoline derivatives or nitro compounds) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : The nitroso group acts as an electron-withdrawing moiety, activating the C6 hydroxyl for substitution. Kinetic studies under varying pH and solvent polarities (e.g., DMF vs. ethanol) can elucidate reaction pathways. Computational modeling (DFT) predicts charge distribution and transition states, validated by isolating intermediates via flash chromatography .
Q. How can contradictory data in literature regarding biological activity be resolved?
- Methodology : Perform comparative assays under standardized conditions (e.g., cell lines, incubation times). Use orthogonal methods (e.g., enzyme inhibition vs. cytotoxicity assays) to distinguish direct effects from artifacts. Validate findings with structurally analogous compounds (e.g., 6-aminoquinolin-4-ol) to isolate the nitroso group’s role .
Q. What strategies optimize analytical method development for quantifying this compound in complex matrices?
- Methodology : Develop a reverse-phase HPLC method with a C18 column, using acetonitrile/water (0.1% formic acid) gradients for separation. Validate linearity (R² >0.99), LOD/LOQ, and recovery rates in biological samples. For trace analysis, employ LC-MS/MS with multiple reaction monitoring (MRM) to enhance specificity .
Q. How does the nitroso group influence the compound’s coordination chemistry in metal complexes?
- Methodology : Synthesize metal complexes (e.g., with Cu²⁺ or Fe³⁺) and characterize via X-ray crystallography to determine binding modes. Use cyclic voltammetry to study redox behavior, and compare stability constants with non-nitroso analogs. Spectrophotometric titrations quantify ligand-to-metal charge transfer interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
